Cas no 10218-02-7 (norbornan-7-one)
norbornan-7-one Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[2.2.1]heptan-7-one
- Norbornan-7-one
- (1s,4s)-bicyclo[2.2.1]heptan-7-one
- 10218-02-7
- Norbornadieone
- AB86539
- EN300-1703072
- ZESXVLLAIXOYKB-UHFFFAOYSA-N
- SCHEMBL21242309
- 7-Norbornanone
- CS-0057884
- Bicyclo[2.2.1]-heptan-7-one
- DTXSID50144721
- Bicyclo(2.2.1)heptan-7-one
- InChI=1/C7H10O/c8-7-5-1-2-6(7)4-3-5/h5-6H,1-4H
- SCHEMBL740061
- norbornan-7-one
-
- MDL: MFCD01321181
- Inchi: 1S/C7H10O/c8-7-5-1-2-6(7)4-3-5/h5-6H,1-4H2
- InChI Key: ZESXVLLAIXOYKB-UHFFFAOYSA-N
- SMILES: O=C1C2CCC1CC2
Computed Properties
- Exact Mass: 110.0732
- Monoisotopic Mass: 110.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.082
- Boiling Point: 183.5°C at 760 mmHg
- Flash Point: 57.8°C
- Refractive Index: 1.51
- PSA: 17.07
norbornan-7-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A372486-1g |
Bicyclo[2.2.1]heptan-7-one |
10218-02-7 | 95% | 1g |
$1398.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62779-100mg |
norbornan-7-one |
10218-02-7 | 95% | 100mg |
¥2322.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62779-250mg |
norbornan-7-one |
10218-02-7 | 95% | 250mg |
¥3716.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62779-500mg |
norbornan-7-one |
10218-02-7 | 95% | 500mg |
¥6191.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62779-1g |
norbornan-7-one |
10218-02-7 | 95% | 1g |
¥9279.0 | 2024-04-26 | |
| 1PlusChem | 1P0007A8-50mg |
Bicyclo[2.2.1]heptan-7-one |
10218-02-7 | 95% | 50mg |
$487.00 | 2023-12-27 | |
| 1PlusChem | 1P0007A8-100mg |
Bicyclo[2.2.1]heptan-7-one |
10218-02-7 | 95% | 100mg |
$699.00 | 2023-12-27 | |
| 1PlusChem | 1P0007A8-250mg |
Bicyclo[2.2.1]heptan-7-one |
10218-02-7 | 95% | 250mg |
$971.00 | 2023-12-27 | |
| 1PlusChem | 1P0007A8-500mg |
Bicyclo[2.2.1]heptan-7-one |
10218-02-7 | 95% | 500mg |
$1494.00 | 2023-12-27 | |
| 1PlusChem | 1P0007A8-1g |
Bicyclo[2.2.1]heptan-7-one |
10218-02-7 | 95% | 1g |
$1898.00 | 2023-12-27 |
norbornan-7-one Suppliers
norbornan-7-one Related Literature
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1. Contrasting circular dircular dichroism n →π* cotton effects of (1R,5S,6S)-6(endo)-methylbicyclo[3.2.1]octan-8-one and (1S,2S,4R)-2(endo)-methylbicyclo[2.2.1]heptan-7-oneStephen L. Rodgers,Nagabushanam Kalyanam,David A. Lightner J. Chem. Soc. Chem. Commun. 1982 1040
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2. The unexpected formation of bicyclo[2.2.1]heptane derivatives by Lewis acid-catalyzed transannular double cyclizationVattoly J. Majo,Shuichi Suzuki,Masahiro Toyota,Masataka Ihara J. Chem. Soc. Perkin Trans. 1 2000 3375
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3. A comparison of the Cieplak model and the cation complexation model as applied to selected 2,3-disubstituted norbornan-7-onesVeejendra K. Yadav,Rengarajan Balamurugan J. Chem. Soc. Perkin Trans. 2 2001 1
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4. Long-range substituent effects on the regioselectivity of one-carbon ring expansion of norbornan-7-onesGoverdhan Mehta,Faiz Ahmed Khan J. Chem. Soc. Perkin Trans. 1 1993 1727
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5. Electrostatic vs. orbital effects as stereoinductive factors in nucleophilic additions to the endo-substituted norbornan-7-one ring systemGoverdhan Mehta,Faiz Ahmed Khana,William Adcock J. Chem. Soc. Perkin Trans. 2 1995 2189
Additional information on norbornan-7-one
Exploring Norbornan-7-one (CAS No. 10218-02-7): Properties, Applications, and Market Insights
Norbornan-7-one (CAS No. 10218-02-7), a bicyclic ketone, is a versatile organic compound with significant applications in pharmaceuticals, fragrances, and specialty chemicals. Its unique structure, derived from norbornane, makes it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly interested in norbornan-7-one derivatives due to their potential in drug development and material science. This article delves into the properties, uses, and emerging trends surrounding this fascinating molecule.
The chemical structure of Norbornan-7-one features a rigid bicyclic framework with a ketone group at the 7-position, contributing to its distinct reactivity. This compound is often synthesized via the oxidation of norbornane derivatives or through Diels-Alder reactions, making it accessible for large-scale production. Its molecular formula, C7H10O, and molecular weight of 110.15 g/mol, along with its melting point range of 40-45°C, are key identifiers for quality control in industrial settings.
One of the most prominent applications of Norbornan-7-one is in the pharmaceutical industry, where it serves as a precursor for bioactive molecules. Recent studies highlight its role in synthesizing norbornane-based drugs with anti-inflammatory and antiviral properties. For instance, researchers are exploring its potential in developing novel COVID-19 therapeutics, aligning with the global demand for innovative antiviral agents. Additionally, its rigid structure is advantageous in designing enzyme inhibitors, a hot topic in medicinal chemistry.
Beyond pharmaceuticals, Norbornan-7-one is a key ingredient in the fragrance industry. Its camphor-like odor makes it suitable for perfumes and essential oils, particularly in high-end cosmetic formulations. With the rising trend of clean beauty and sustainable fragrances, this compound is gaining traction as a synthetic alternative to natural extracts. Manufacturers are also investigating its use in green chemistry processes, reducing environmental impact while maintaining performance.
The market for Norbornan-7-one is expanding, driven by advancements in specialty chemicals and custom synthesis. According to industry reports, the demand for high-purity norbornane derivatives is growing at a CAGR of 5-7%, with Asia-Pacific leading production. Companies are investing in scalable synthesis methods to meet the needs of pharmaceutical intermediates and flavor & fragrance sectors. Furthermore, the integration of AI-driven drug discovery is accelerating the exploration of norbornan-7-one analogs, opening new avenues for innovation.
From an environmental perspective, Norbornan-7-one is considered relatively safe, with low toxicity profiles under standard handling conditions. However, researchers emphasize the importance of sustainable synthesis routes to minimize waste and energy consumption. Recent breakthroughs in catalytic oxidation and biocatalysis are paving the way for greener production methods, aligning with global ESG (Environmental, Social, and Governance) goals in the chemical industry.
In conclusion, Norbornan-7-one (CAS No. 10218-02-7) is a multifaceted compound with growing relevance across industries. Its applications in drug development, fragrance formulation, and material science underscore its versatility. As research continues to uncover new potentials, this molecule is poised to play a pivotal role in addressing contemporary challenges, from healthcare innovations to sustainable chemistry. For scientists and businesses alike, staying updated on norbornan-7-one research is essential to leverage its full potential.
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